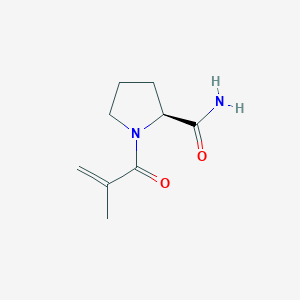
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. This compound is also known as 2-methylacryloyl-L-prolyl-L-phenylalanine amide or MAPPA, and it is a derivative of the naturally occurring amino acid proline.
Mecanismo De Acción
The mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound may exert its biological effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide exhibits various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been shown to exhibit analgesic and antitumor properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound exhibits a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of novel drugs based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide and to investigate its potential applications in various disease states. Finally, research on the use of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide as a chiral auxiliary in organic synthesis may also be of interest.
Métodos De Síntesis
The synthesis of (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide involves the reaction of proline with acryloyl chloride, followed by the addition of phenylalanine amide. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, (2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Propiedades
Número CAS |
118376-07-1 |
|---|---|
Nombre del producto |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)9(13)11-5-3-4-7(11)8(10)12/h7H,1,3-5H2,2H3,(H2,10,12)/t7-/m0/s1 |
Clave InChI |
QXJUJHJXHWICLH-ZETCQYMHSA-N |
SMILES isomérico |
CC(=C)C(=O)N1CCC[C@H]1C(=O)N |
SMILES |
CC(=C)C(=O)N1CCCC1C(=O)N |
SMILES canónico |
CC(=C)C(=O)N1CCCC1C(=O)N |
Sinónimos |
2-Pyrrolidinecarboxamide,1-(2-methyl-1-oxo-2-propenyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



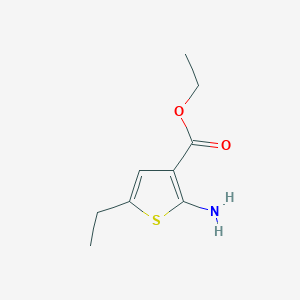
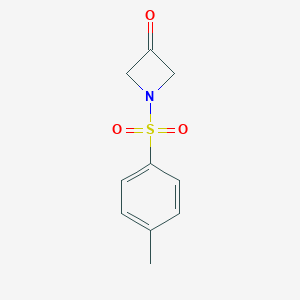
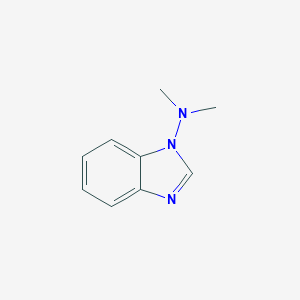

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
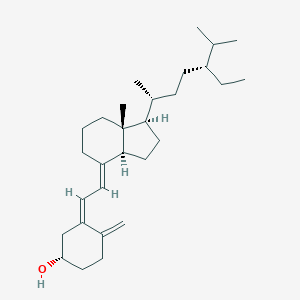
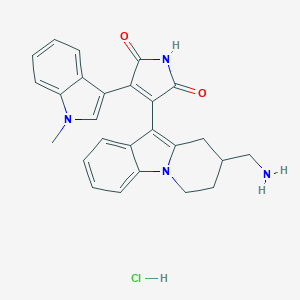
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)



